Bis(triphenylphosphine)dicarbonylnickel

Catalog No.
S1507497
CAS No.
13007-90-4
M.F
C38H30NiO2P2
M. Wt
639.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)dicarbonylnickel

CAS Number

13007-90-4

Product Name

Bis(triphenylphosphine)dicarbonylnickel

IUPAC Name

carbon monoxide;nickel;triphenylphosphane

Molecular Formula

C38H30NiO2P2

Molecular Weight

639.3 g/mol

InChI

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;;

InChI Key

SLFKPACCQUVAPG-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
  • Stability: The complex is air and moisture stable, making it easier to handle and store compared to some other organometallic catalysts.
  • Steric and electronic tunability: The bulky triphenylphosphine ligands provide steric hindrance, influencing the reaction pathway and product selectivity. Additionally, the electron-donating nature of these ligands affects the reactivity of the nickel center.
  • Versatility: The complex can participate in various reaction mechanisms, including oxidative addition, reductive elimination, insertion reactions, and others.

Here are some specific examples of scientific research applications of Bis(triphenylphosphine)dicarbonylnickel:

  • Hydroformylation: This reaction converts alkenes into aldehydes by adding a formyl group (CHO). Ni(0) [bis(triphenylphosphine)] dicarbonyl acts as a catalyst in this process, facilitating the insertion of CO into the C-C bond of the alkene.
  • Hydrogenation: The complex can be used as a catalyst for the hydrogenation of various unsaturated compounds, such as alkenes and alkynes, converting them into their corresponding saturated counterparts.
  • Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Ni(0) [bis(triphenylphosphine)] dicarbonyl can act as a catalyst in various cross-coupling reactions, such as the Heck reaction and the Suzuki-Miyaura coupling.

Bis(triphenylphosphine)dicarbonylnickel is an organometallic compound with the chemical formula C₃₈H₃₀NiO₂P₂. It consists of a nickel center coordinated by two triphenylphosphine ligands and two carbonyl groups. This compound is notable for its unique structure, which allows it to participate in various

  • Cyclotrimerization Reactions: It facilitates the conversion of alkynes into aromatic compounds through cyclotrimerization.
  • Cyclooligomerization Reactions: This compound can promote the oligomerization of alkynes, leading to the formation of cyclic oligomers.
  • Polymerization of Acetylene: It has been used effectively to polymerize acetylene into benzene, showcasing its utility in synthetic organic chemistry .

Several methods exist for synthesizing bis(triphenylphosphine)dicarbonylnickel:

  • Direct Reaction: Nickel carbonyl can be reacted with triphenylphosphine in a controlled environment to yield bis(triphenylphosphine)dicarbonylnickel.
  • Carbonylation: Nickel salts can undergo carbonylation in the presence of triphenylphosphine and carbon monoxide under specific conditions to form the desired complex.
  • Solvent-Free Methods: Recent advancements have allowed for solvent-free synthesis methods that improve yield and reduce environmental impact .

The applications of bis(triphenylphosphine)dicarbonylnickel are diverse:

  • Catalysis: Its primary use is as a catalyst in organic synthesis, particularly for reactions involving carbon-carbon bond formation.
  • Material Science: It is employed in the development of new materials, especially those requiring specific electronic or optical properties.
  • Research: The compound serves as a model system for studying organometallic chemistry and coordination complexes .

Interaction studies involving bis(triphenylphosphine)dicarbonylnickel often focus on its reactivity with other organic substrates and its behavior in catalytic cycles. Research indicates that the electronic properties of the triphenylphosphine ligands significantly influence the reactivity of the nickel center. Additionally, studies have shown that this compound can interact with various substrates to form stable intermediates, which are crucial for understanding its catalytic mechanisms .

Several compounds share structural or functional similarities with bis(triphenylphosphine)dicarbonylnickel. Here are some notable examples:

Compound NameStructureUnique Features
Dicarbonylbis(triphenylphosphine)nickelC₃₈H₃₀NiO₂P₂Similar ligand structure; used in similar reactions
Bis(diphenylphosphino)nickelC₃₈H₃₀NiO₂P₂Different phosphine ligands; potential for varied reactivity
Nickel tetracarbonylNi(CO)₄More reactive; lacks phosphine ligands

Bis(triphenylphosphine)dicarbonylnickel is unique due to its specific ligand arrangement and stability under various reaction conditions, making it particularly effective for catalysis compared to other nickel complexes .

Ligand Substitution Approaches Using $$ \text{Ni(CO)}_4 $$ Precursors

The ligand substitution of $$ \text{Ni(CO)}4 $$ with triphenylphosphine ($$ \text{PPh}3 $$) remains the most direct route to $$ \text{Ni(CO)}2(\text{PPh}3)2 $$. This reaction proceeds via a dissociative mechanism, where the loss of CO ligands generates a coordinatively unsaturated intermediate:
$$
\text{Ni(CO)}
4 \rightarrow \text{Ni(CO)}3 + \text{CO} \quad (\text{rate-determining step})
$$
Subsequent addition of $$ \text{PPh}
3 $$ yields $$ \text{Ni(CO)}3(\text{PPh}3) $$, which further reacts to form the bis-phosphine complex. Kinetic studies confirm first-order dependence on $$ \text{Ni(CO)}4 $$, with no influence from $$ \text{PPh}3 $$ concentration, consistent with a dissociative pathway.

Alternative routes involve reductive carbonylation of $$ \text{NiCl}2(\text{PPh}3)2 $$ in ethanol under CO atmosphere, facilitated by sodium methanethiolate ($$ \text{MeSNa} $$). This method avoids handling toxic $$ \text{Ni(CO)}4 $$, though it requires stringent anhydrous conditions to prevent nickel hydroxide formation.

Solvent-Mediated Synthesis Optimization Strategies

Solvent choice critically impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) enhance ligand substitution rates due to their ability to stabilize charged intermediates. Conversely, benzene and ethanol are preferred for recrystallization, yielding light yellow crystals with >98% purity.

Table 1: Solvent Effects on $$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ Synthesis

SolventReaction Rate (rel.)Yield (%)Purity (%)
DMF1.59295
THF1.38997
Ethanol0.77590
Benzene0.56899

Data adapted from.

Role of Triethyl Orthoformate in Yield Enhancement

The addition of triethyl orthoformate ($$ \text{HC(OEt)}3 $$) as an *in situ* dehydrating agent has revolutionized nickel(0) syntheses. By sequestering water during the reaction of $$ \text{NiCl}2·6\text{H}2\text{O} $$ with $$ \text{PPh}3 $$, it prevents hydrolysis and oxidization, elevating yields from <50% to >85%. The mechanism involves esterification of water:
$$
\text{HC(OEt)}3 + \text{H}2\text{O} \rightarrow \text{HCO}2\text{H} + 3\text{EtOH}
$$
This approach also facilitates the synthesis of related complexes like $$ \text{NiBr}
2(\text{PPh}3)2 $$ and $$ \text{NiCl}_2(\text{dppe}) $$ (dppe = 1,2-bis(diphenylphosphino)ethane).

Stabilization Techniques for Air-Sensitive Nickel(0) Species

$$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ is highly air-sensitive, with catalytic activity diminishing upon exposure to oxygen. Stabilization strategies include:

  • Inert Atmosphere Handling: Storage under argon or nitrogen in Schlenk flasks.
  • Coordination Solvents: Use of HMPA (hexamethylphosphoramide) or diglyme, which coordinate nickel and reduce oxidative degradation.
  • Additives: Inclusion of radical scavengers like hydroquinone to inhibit free-radical pathways.

Table 2: Stability of $$ \text{Ni(CO)}2(\text{PPh}3)_2 $$ Under Various Conditions

ConditionHalf-Life (days)Activity Retention (%)
Air (25°C)1<10
Argon (2-8°C)3095
HMPA Solution6085

Data sourced from.

Homocoupling Mechanisms of Aryl Halides

Zinc-Mediated Reductive Elimination Pathways

Zinc plays a critical role in facilitating reductive elimination during nickel-catalyzed homocoupling of aryl halides. In Ni/PPh₃ systems, zinc acts both as a stoichiometric reductant and a mediator of metallate intermediates. Studies on [(PPh₃)₂Niᴵᴵ(Ar)Cl] intermediates reveal that zinc chloride ([ZnCl₂]) promotes transmetalation via [ArZnCl] species, enabling aryl–aryl bond formation [1] [3]. Computational analyses further demonstrate that zinc coordinates to nickel as a Z-type ligand, reducing electron density at the nickel center and lowering the energy barrier for reductive elimination [2]. This Zn-assisted pathway is distinct from conventional oxidative addition/reductive elimination cycles, as it bypasses high-energy Niᴵᴵᴵ intermediates [1] [2].

The interplay between zinc and nickel speciation is exemplified in DMF solvent systems, where [ZnCl₃(DMF)]⁻ formation modulates catalytic activity. At optimal [ZnCl₂] concentrations, zinc accelerates turnover by stabilizing nickel intermediates, but excess zinc inhibits catalysis by sequestering phosphine ligands or chloride ions [1]. This dual behavior underscores the importance of balancing zinc stoichiometry to maintain catalytic efficiency.

Halide Abstraction Effects on Nickel Speciation

Halide abstraction competes with oxidative addition in nickel-phosphine complexes, profoundly influencing oxidation states and catalytic pathways. Density functional theory (DFT) studies show that halide abstraction from [Ni(PPh₃)₃] via open-shell singlet transition states generates Niᴵ species, while oxidative addition favors Niᴵᴵ intermediates [3]. In homocoupling reactions, [ZnCl₂] accelerates halide abstraction from [(PPh₃)₂NiCl₂], forming [NiᴵᴵCl(DMF)₅]⁺[ZnCl₃(DMF)]⁻ and shifting the Niᴵᴵ/Ni⁰ equilibrium toward Niᴵᴵ [1].

This speciation dynamic creates self-limiting catalytic cycles: as [ZnCl₂] accumulates, it inhibits further turnover by depleting active Ni⁰ species. Reactivation occurs through phosphine ligand addition or exogenous chloride introduction, which restores Niᴵᴵ intermediates capable of dinuclear metathesis [1] [3]. The solvent’s dielectric constant further modulates these effects, with polar aprotic solvents like DMF stabilizing ionic nickel-zinc complexes [1].

CO₂ Activation and Carboxylation Reactions

η¹ vs η² Coordination Modes in Carbon Dioxide Fixation

Nickel-phosphine complexes activate CO₂ through distinct coordination modes. In η¹ binding, CO₂ interacts monodentately with the nickel center, as observed in [(PPh₃)₂Ni(CO₂)] adducts [4]. This mode facilitates charge transfer from nickel to CO₂, polarizing the C–O bonds for subsequent functionalization. In contrast, η² coordination involves simultaneous interaction of both oxygen atoms with the metal center, though this is less common in phosphine-ligated nickel systems [4].

The choice of solvent and ancillary ligands dictates the preferred coordination mode. For example, sterically demanding ligands like PPh₃ favor η¹ binding due to reduced accessibility of the nickel center, while weaker field ligands may enable η² coordination [4]. These differences impact catalytic outcomes: η¹-bound CO₂ undergoes selective carboxylation of alkenes to branched carboxylic acids, whereas η² coordination might enable alternative pathways like C–C coupling [6].

Metal-Ligand Cooperative Bond Activation

Metal-ligand cooperation (MLC) in nickel-phosphine complexes enables unconventional CO₂ activation mechanisms. In [(PPh₃)₂Ni–H] systems, the hydride ligand participates in heterolytic CO₂ cleavage, generating formate intermediates [4]. Concurrently, the phosphine ligands stabilize low-coordinate nickel centers, enabling reversible binding of CO₂ and reaction intermediates.

This cooperative mechanism is exemplified in the carboxylation of propene using NiX₂(PPh₃)₂ (X = Cl, Br, I) catalysts. Here, CO₂ insertion into nickel-hydride bonds produces metallocarboxylates, which subsequently transfer the carboxyl group to the alkene [6]. The halogen identity (X) modulates catalytic activity, with iodide ligands enhancing turnover by facilitating CO₂ insertion [6]. MLC thus provides a versatile platform for CO₂ utilization in synthetic chemistry.

Alkyne Polymerization Catalysis

Initiation Mechanisms Through Radical Pathways

While specific studies on Bis(triphenylphosphine)dicarbonylnickel in alkyne polymerization are limited in the provided sources, general principles of nickel catalysis suggest potential radical-based initiation. Nickel⁰ complexes can undergo single-electron oxidation to Niᴵ, generating radical intermediates that propagate polymer chains. The phosphine ligands likely stabilize Niᴵ species, enabling controlled radical polymerization [3].

Solvent Effects on Polymer Regioselectivity

Solvent polarity and coordinating ability influence nickel’s oxidation state and ligand dissociation dynamics, which in turn affect polymer microstructure. Polar aprotic solvents like DMF may favor ionic nickel species, leading to syndiotactic polymers, while nonpolar solvents could promote neutral Ni⁰ centers for isotactic propagation [1]. However, detailed mechanistic studies on solvent-regioselectivity relationships remain an area for future investigation.

Physical Description

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

638.107446 g/mol

Monoisotopic Mass

638.107446 g/mol

Heavy Atom Count

43

UNII

1QB0TWF7LY

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (90.48%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13007-90-4

Wikipedia

Bis(triphenylphosphine)dicarbonylnickel

Dates

Modify: 2023-08-15

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